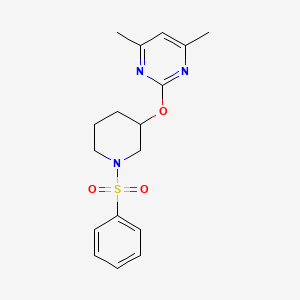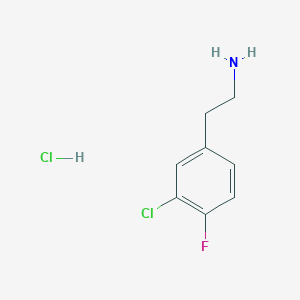
2-(3-氯-4-氟苯基)-乙胺盐酸盐
描述
The closest compounds I found are "1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride)" and "N-(3-CHLORO-4-FLUORO-PHENYL)-2-(4-(4-FLUORO-PHENYL)-PIPERAZIN-1-YL)-ACETAMIDE" . Both are used as analytical reference standards .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-Chloro-4-fluorophenylhydrazine hydrochloride”, is given by the molecular formula C6H7Cl2FN2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-Chloro-4-fluorophenylhydrazine hydrochloride”, include an average mass of 197.038 Da and a monoisotopic mass of 195.997025 Da .科学研究应用
手性衍生化试剂
与“2-(3-氯-4-氟苯基)-乙胺盐酸盐”在结构上相关的化合物已被用于手性衍生化方法中,有助于对映异构体的分析。例如,源自苯基甘氨酸的 2-氟-2-苯基乙酸,用作手性衍生化试剂,通过对应酯的 19F NMR 光谱,促进二级醇的区分和对映异构体过量测定 (Hamman, S., Barrelle, M., Tetaz, F., & Béguin, C., 1987)。
邻位金属化
涉及伯苄胺的邻位金属化技术,包括与所讨论化合物类似的化合物,突出了其在形成邻位金属化配合物方面的潜力。这些过程对于开发催化系统和理解金属有机相互作用至关重要 (Vicente, J., Saura-Llamas, I., Palin, M. G., Jones, P. G., & Arellano, M., 1997)。
多巴胺受体配体
结构相似的化合物已被探索其对多巴胺受体亚型的亲和力,表明在神经和精神疾病中具有潜在的药理应用。例如,N-正丙基-2-(4-氟-3-羟苯基)乙胺的衍生物已显示出对 D2 受体的选择性亲和力,表明它们可用于研究多巴胺介导的过程 (Claudi, F., Giorgioni, G., Di Stefano, A., Renò, F., & Balduini, W., 1992)。
抗抑郁活性
对 2-苯基-2-(1-羟基环烷基)乙胺衍生物的研究发现了潜在的抗抑郁特性,暗示了相关化合物的更广泛治疗应用。这些研究评估了抑制神经递质摄取的能力以及它们在大鼠抑郁模型中的疗效 (Yardley, J., Husbands, G. E., Stack, G., Butch, J., Bicksler, J., Moyer, J., Muth, E., Andree, T., Fletcher, H., & James, M., 1990)。
合成和结构表征
卤代取代化合物的合成和表征,包括具有氟和氯基团的化合物,在开发新材料和化学实体中至关重要。这些研究提供了对这些化合物的化学性质和反应性的见解,从而在材料科学、药物设计和有机合成中得到应用 (Pejchal, V., Pejchalová, M., & Růžičková, Z., 2015)。
安全和危害
属性
IUPAC Name |
2-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-5-6(3-4-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFVDVHRKVNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

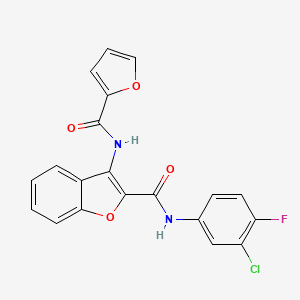
![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2683777.png)
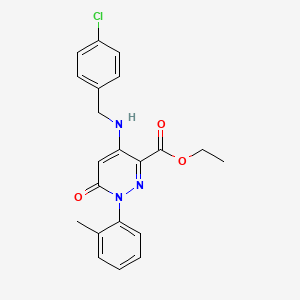

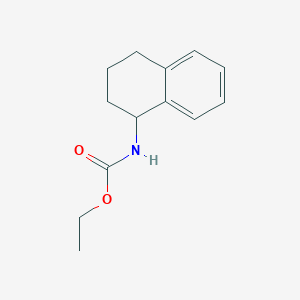

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683790.png)
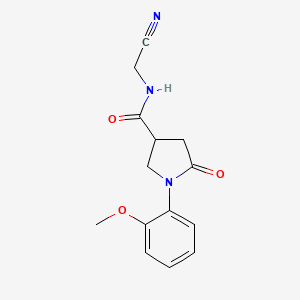
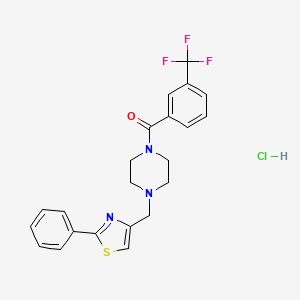
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)
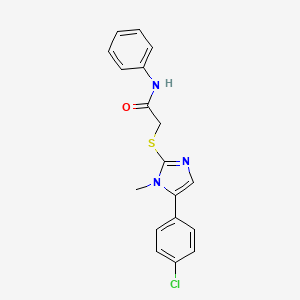
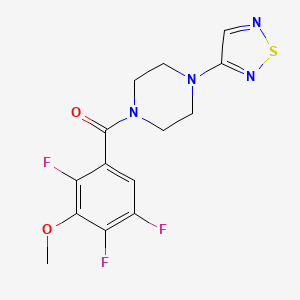
![(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2683798.png)
